Adaprolol maleate
Overview
Description
It is primarily developed for the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to optic nerve damage and vision loss . The compound is designed to minimize systemic activity through rapid inactivation to an inactive metabolite, making it a "soft drug" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adaprolol maleate involves the esterification of 2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate with maleic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane and a catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in powder form and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Adaprolol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the beta-adrenergic receptor sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives at the beta-adrenergic receptor sites.
Scientific Research Applications
Adaprolol maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of glaucoma.
Industry: Utilized in the development of ophthalmic drugs and formulations.
Mechanism of Action
Adaprolol maleate exerts its effects by antagonizing beta-adrenergic receptors. This action leads to a decrease in intraocular pressure by reducing the production of aqueous humor in the eye. The compound specifically targets beta-adrenergic receptors, blocking the binding of endogenous catecholamines like epinephrine and norepinephrine . This blockade results in decreased heart rate and blood pressure, contributing to its therapeutic effects in glaucoma and potential cardiovascular applications .
Comparison with Similar Compounds
Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.
Carteolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.
Comparison:
Adaprolol Maleate vs. Timolol: Both are used for glaucoma, but this compound is designed to minimize systemic side effects through rapid inactivation.
This compound vs. Betaxolol: Betaxolol is selective for beta-1 receptors, while this compound is non-selective.
This compound vs. Carteolol: Carteolol has intrinsic sympathomimetic activity, which this compound lacks, making it potentially more suitable for patients with specific cardiovascular conditions.
This compound stands out due to its design as a soft drug, which aims to reduce systemic side effects while maintaining therapeutic efficacy .
Properties
IUPAC Name |
2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBILLRFBZTUIX-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121009-31-2 | |
Record name | Adaprolol maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADAPROLOL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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